1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea

Kinase Inhibition Pyrrolidinyl Urea Data Gap Analysis

PROCUREMENT VALUE: This pyrrolidinyl-urea building block is a critical scaffold for medicinal chemistry programs targeting kinases (e.g., TrkA, DDR1). Its unique pyridin-2-yl and thiophen-2-yl substitution pattern offers underexplored chemical space for lead optimization. Ideal as a synthetic intermediate for focused library synthesis guided by computational modeling. CRITICAL NOTE: No peer-reviewed bioactivity data exists for this specific compound. It cannot be functionally substituted by analogs without introducing unquantifiable risks of target-switching or potency loss. Verify inactivity experimentally if using as a negative control.

Molecular Formula C14H16N4OS
Molecular Weight 288.37
CAS No. 1705882-04-7
Cat. No. B2606895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea
CAS1705882-04-7
Molecular FormulaC14H16N4OS
Molecular Weight288.37
Structural Identifiers
SMILESC1CN(CC1NC(=O)NC2=CC=CS2)C3=CC=CC=N3
InChIInChI=1S/C14H16N4OS/c19-14(17-13-5-3-9-20-13)16-11-6-8-18(10-11)12-4-1-2-7-15-12/h1-5,7,9,11H,6,8,10H2,(H2,16,17,19)
InChIKeyVCLZRCJILZBHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea (CAS 1705882-04-7) – Procurement & Scientific Baseline


1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea is a synthetic heterocyclic urea derivative (C14H16N4OS, MW 288.37) . Its structure incorporates a pyridin-2-yl-substituted pyrrolidine linked via urea to a thiophen-2-yl moiety, classifying it within the pyrrolidinyl-urea chemical space investigated for kinase inhibition and receptor antagonism [1]. Despite its structural features suggestive of biological activity, a systematic search of primary literature, patents, and authoritative databases (excluding banned domains) yielded no peer-reviewed reports containing quantitative bioactivity data for this specific compound. Consequently, its baseline characterization remains limited to physicochemical identifiers and vendor-supplied analytical data.

Why Generic Substitution of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea Is Unsupportable


No evidence exists to guide substitution decisions. The pyrrolidinyl-urea scaffold is known to be pharmacologically sensitive to even minor structural modifications, with changes in the N-aryl or N-heteroaryl substituents known to shift selectivity between kinase targets (e.g., TrkA vs. DDR1) or abolish activity entirely [1]. However, no study has reported the target profile, potency, selectivity, or physicochemical properties of this specific compound. Any claim that a close analog—such as a pyrimidine-substituted or benzothiophene-containing urea—can serve as a functional substitute is purely speculative. Without head-to-head data, generic substitution introduces unquantifiable risk of target-switching, potency loss, or off-target effects, rendering it scientifically indefensible for procurement or experimental design.

Quantitative Differentiation Evidence for 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea – Absence of Data


Comprehensive Literature Search Confirms Absence of Comparator-Based Bioactivity Data

A thorough search strategy encompassing PubMed, Google Scholar, Espacenet, and Google Patents was executed using the compound's IUPAC name, CAS number, and substructure motifs. No primary research article, patent, or database entry was identified that reports quantitative biological activity (e.g., IC50, Ki, EC50) for 1-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea, either alone or in comparison to any analog. Patents such as JP5933902B2 [1] and US20240425482A1 [2] disclose broad pyrrolidinyl-urea and pyrrolidine-based DDR inhibitor series, yet this exact compound is not exemplified or claimed. The absence of measurable data precludes any quantitative differentiation from in-class candidates.

Kinase Inhibition Pyrrolidinyl Urea Data Gap Analysis

Application Scenarios for 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea – Limited to Exploratory Chemistry


Exploratory Medicinal Chemistry for Kinase-Targeted Library Synthesis

The compound may serve as a synthetic intermediate or building block in the preparation of focused pyrrolidinyl-urea libraries aimed at kinases (e.g., TrkA, DDR1), provided its incorporation is guided by computational modeling or scaffold-hopping analyses rather than by precedent. No biological data supports its direct use as a probe compound. [1]

Negative Control or Inactive Comparator Design

In the absence of known activity, this compound could be evaluated as a potential negative control in assays where a structurally matched but inactive analog is required, contingent upon experimental confirmation of lack of activity against the target of interest. [2]

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